molecular formula C13H15F2N3O4S B13865337 (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate CAS No. 133775-26-5

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate

Cat. No.: B13865337
CAS No.: 133775-26-5
M. Wt: 347.34 g/mol
InChI Key: SFXKCYSWTNZNHM-NOZJJQNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-derived antifungal agent characterized by a stereospecific (2R,3R) configuration, a 2,4-difluorophenyl group, and a methanesulfonate ester moiety. Its molecular formula is C₁₃H₁₇F₂N₃O₅S, with a molecular weight of 365.35 g/mol (CAS: 1175536-50-1) . The methanesulfonate group enhances solubility and stability, making it a critical intermediate in synthesizing triazole antifungals like efinaconazole . Its mechanism involves inhibition of fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis .

Properties

CAS No.

133775-26-5

Molecular Formula

C13H15F2N3O4S

Molecular Weight

347.34 g/mol

IUPAC Name

[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl] methanesulfonate

InChI

InChI=1S/C13H15F2N3O4S/c1-9(22-23(2,20)21)13(19,6-18-8-16-7-17-18)11-4-3-10(14)5-12(11)15/h3-5,7-9,19H,6H2,1-2H3/t9-,13-/m1/s1

InChI Key

SFXKCYSWTNZNHM-NOZJJQNGSA-N

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OS(=O)(=O)C

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate typically involves multiple steps. One common approach starts with the preparation of the core structure, followed by the introduction of the difluorophenyl group and the triazole ring. The final step involves the addition of the methanesulfonate group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methanesulfonate group could yield a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic rings and triazole moieties on biological systems. It may serve as a model compound for drug design and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and triazole ring can interact with specific sites on these targets, leading to changes in their activity. The hydroxyl group may also play a role in hydrogen bonding, further influencing the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name CAS Number Molecular Formula Key Structural Differences
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate 1175536-50-1 C₁₃H₁₇F₂N₃O₅S Methanesulfonate ester; 2,4-difluorophenyl substituent .
Efinaconazole 164650-44-6 C₁₈H₂₂F₂N₄O 4-Methylenepiperidine group instead of methanesulfonate; no ester linkage .
(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide 241479-75-4 C₁₃H₁₅F₂N₅O₂ 2,5-difluorophenyl substituent; amide group replaces methanesulfonate .
Voriconazole Intermediate (2R,3S/2S,3R) N/A C₁₅H₁₃ClF₂N₅O 4-chloro-5-fluoropyrimidine group; lacks hydroxyl group at position 3 .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution :
    • 2,4-Difluorophenyl groups improve binding to CYP51 due to optimal electron-withdrawing effects and steric compatibility .
    • 2,5-Difluorophenyl analogs exhibit lower antifungal potency, suggesting steric hindrance or altered electron distribution .
  • Methanesulfonate vs. Amide Groups :
    • Methanesulfonate enhances water solubility and metabolic stability compared to amide derivatives, which may degrade faster in vivo .

Biological Activity

The compound (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl methanesulfonate is a derivative of triazole, a class of compounds known for their diverse biological activities, particularly in antifungal therapy. This article explores the biological activity of this specific compound, focusing on its antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H15F2N3O4S
  • Molecular Weight : 347.34 g/mol

Biological Activity Overview

Triazole derivatives have been extensively studied for their antifungal properties. The specific compound under consideration exhibits a unique structure that enhances its biological activity through various mechanisms.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety are effective against a range of fungal pathogens. This compound's activity can be attributed to its ability to inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget FungiMechanism of ActionReferences
VoriconazoleCandida spp., Aspergillus spp.Inhibition of ergosterol synthesis
EfinaconazoleTrichophyton spp.Similar to voriconazole
(2R,3R)-3-(2,4-difluorophenyl)...Candida albicansInhibition of lanosterol demethylase

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of fluorine atoms in the phenyl ring significantly enhances the antifungal potency of triazole derivatives. The difluorophenyl group in this compound contributes to increased lipophilicity and improved interaction with fungal cell membranes.

Key Findings from SAR Studies

  • Fluorination : Enhances binding affinity to target enzymes.
  • Hydroxyl Group : Contributes to solubility and bioavailability.
  • Triazole Ring : Essential for antifungal activity due to its role in enzyme inhibition.

Case Studies

Several studies have documented the efficacy of this compound and its analogs in clinical settings:

  • Study on Efinaconazole : A clinical trial demonstrated that efinaconazole (closely related to our compound) was effective in treating onychomycosis with minimal side effects compared to traditional therapies .
  • Resistance Mechanisms : Research has shown that certain fungal strains develop resistance to conventional azoles; however, compounds like the one discussed retain efficacy against resistant strains due to their unique structural features .

Q & A

Q. What are the key considerations for synthesizing this compound with high stereochemical purity?

Methodological Answer: Stereochemical purity is critical due to the compound's (2R,3R) configuration. Key steps include:

  • Chiral Resolution : Use enantioselective catalysts or chiral auxiliaries during synthesis to minimize racemization.
  • Reaction Optimization : Control temperature and solvent polarity (e.g., anhydrous THF with LiH as a base, as in related syntheses yielding 83% under reflux) .
  • Epoxide Ring-Opening : Ensure regioselective opening of intermediates like (2R,3S)-epoxides using nucleophilic agents (e.g., 1H-1,2,4-triazole) to preserve stereochemistry .

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., related difluorophenyl-triazole structures validated via XRD) .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers and quantify stereochemical purity (>98% required for pharmacological studies).
  • NMR Spectroscopy : Analyze 1^1H and 19^19F NMR to verify substituent positions (e.g., 2,4-difluorophenyl proton splitting patterns) .
  • Melting Point : Compare observed values (173.5–174.5°C) to literature data for purity assessment .

Q. How should researchers assess the compound’s stability under various storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Inert Atmosphere Storage : Prevent hydrolysis/oxidation by storing under nitrogen or argon at room temperature, as recommended for sulfonate esters .
  • Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) to detect photodegradation products.

Advanced Research Questions

Q. How does stereochemistry influence biological activity, and how can these effects be validated?

Methodological Answer:

  • Comparative Bioassays : Test (2R,3R) vs. (2S,3S) enantiomers in target-specific assays (e.g., antifungal or enzyme inhibition).
  • Molecular Docking : Model interactions with target proteins (e.g., cytochrome P450 enzymes) to identify stereospecific binding motifs .
  • Metabolite Profiling : Use LC-MS to track stereochemical retention in metabolites (e.g., epoxide intermediates may racemize in vivo) .

Data Contradiction Example :
If bioactivity differs from computational predictions:

  • Re-examine crystal structures for conformational flexibility.
  • Validate assay conditions (e.g., pH, co-solvents) to rule out artifactual results.

Q. What strategies resolve contradictions in spectral data or reaction yields during synthesis?

Methodological Answer:

  • Reaction Parameter Screening : Vary solvents (e.g., DMF vs. THF), bases (e.g., K2_2CO3_3 vs. LiH), or temperatures to optimize yields .
  • Multi-Technique Characterization : Combine 1^1H NMR, 13^13C NMR, and HRMS to distinguish isomeric byproducts.
  • Mechanistic Studies : Use kinetic isotope effects or DFT calculations to identify rate-limiting steps causing low yields .

Q. How can in vivo pharmacokinetic studies be designed to account for potential metabolites?

Methodological Answer:

  • Metabolite Identification : Administer radiolabeled compound in rodent models, followed by LC-MS/MS analysis of plasma/tissue extracts .
  • CYP Enzyme Profiling : Incubate the compound with human liver microsomes to identify dominant metabolic pathways (e.g., hydroxylation or sulfonate cleavage).
  • Dose Optimization : Use allometric scaling from preclinical species to predict human pharmacokinetics, adjusting for triazole-mediated drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.